Fecapentaene-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

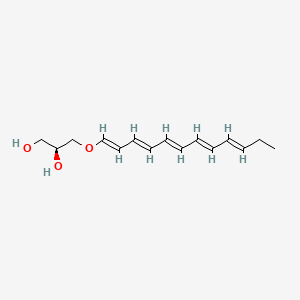

Fecapentaene-12 is a natural product found in Homo sapiens with data available.

Applications De Recherche Scientifique

Genotoxic Effects in Human Cells

Fecapentaene-12 (Fec-12), a compound found in human feces, has been studied for its genotoxic effects on human cells. It causes DNA single-strand breaks, sister chromatid exchanges, and mutations in cultured human fibroblasts, indicating its potency as a genotoxic agent (Plummer et al., 1986).

Mutagenicity in Bacterial and Mammalian Cells

Fec-12 demonstrates significant mutagenic activity in various bacterial and mammalian cell assay systems. It induces mutagenesis in Salmonella typhimurium and causes dose-dependent increases in unscheduled DNA synthesis in rat hepatocytes and human fibroblasts. This evidence suggests its potential genotoxicity across different cell types (Curren et al., 1987).

Impact on Mammalian Colon Epithelial DNA

Studies in rats indicate that Fec-12 induces damage to nucleic acids in mammalian colon epithelial cells. This could suggest a role in the neoplastic transformation of the colon, highlighting its significance in colon carcinogenesis (Hinzman et al., 1987).

Kinetics of Interactions with DNA

The interactions between Fec-12 and DNA involve three different mechanisms, as indicated by the observed first-order rates at various pH levels. This complex interaction underscores the intricate nature of Fec-12’s activity at the molecular level (Kassaee & Bekhradnia, 2003).

Oxidative DNA Damage Mechanism

Fec-12 causes direct oxidative DNA damage through the production of reactive oxygen species, including O2*-, H2O2, and HO*. This study provides insights into the chemical mechanisms of Fec-12-induced DNA damage (Szekely & Gates, 2006).

Mutagenic Properties and Mechanism of Action

Fecapentaenes, including Fec-12, are directly acting mutagens. Studies on model compounds suggest that a reactive carbocation formed by electrophilic species addition might be responsible for their mutagenic action (Gupta et al., 1984).

Genotoxicity Assessment

Comparative genotoxicity assessment of fecapentaenes, including Fec-12, indicates their significant genotoxic potential. Their activity was quantitatively measured using the SOS Chromotest, providing a basis for understanding their biological activity (Nair et al., 1991).

Carcinogenicity Tests in Animals

Animal studies testing the carcinogenicity of Fec-12 yielded mixed results. While it induced neoplasms in mice, no evidence of neoplasia was found in rats exposed to Fec-12, suggesting variability in its carcinogenic potential across different species (Weisburger et al., 1990).

Fecal Mutagen Concentration Analysis

Research on stabilizing Fec-12 in human feces for analysis purposes highlights the challenges in studying this compound. The development of reliable analytical methods is crucial for understanding its role in human health, particularly in relation to colon cancer (Kleinjans et al., 1989).

Biological Precursor Identification

The identification of plasmalopentaene-12 as the biological precursor to Fec-12 provides insights into the genesis of this mutagen in the human gastrointestinal tract. This discovery is pivotal in understanding the formation and impact of fecapentaenes in humans (Kingston et al., 1989).

Propriétés

Numéro CAS |

91423-46-0 |

|---|---|

Nom du produit |

Fecapentaene-12 |

Formule moléculaire |

C15H22O3 |

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |

Clé InChI |

CQBOBCAMYWRTNO-CFEYUBAXSA-N |

SMILES isomérique |

CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |

SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

SMILES canonique |

CCC=CC=CC=CC=CC=COCC(CO)O |

Synonymes |

1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

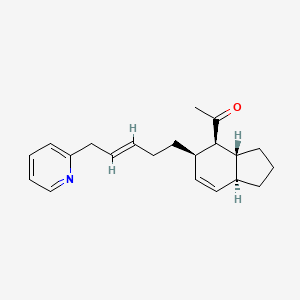

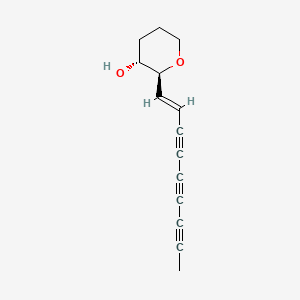

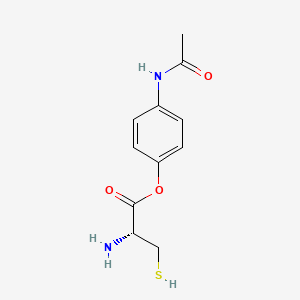

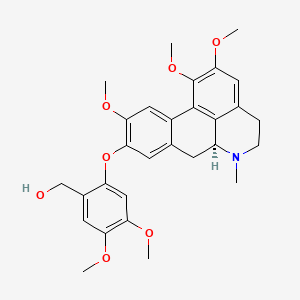

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)